molecular formula C26H21FN2O2 B5054265 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Número de catálogo: B5054265
Peso molecular: 412.5 g/mol
Clave InChI: BJEJFVNRCOYVRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex dibenzodiazepinone derivative. Its core consists of a seven-membered 1,4-diazepine ring fused to two benzene rings. Key substituents include a 4-fluorophenyl group at position 11 and a phenylcarbonyl (benzoyl) group at position 6. The fluorine atom on the aryl ring may enhance metabolic stability and influence electronic properties, while the benzoyl group contributes to hydrophobic interactions in biological systems.

Propiedades

IUPAC Name

2-benzoyl-6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O2/c27-19-12-9-16(10-13-19)25-24-21(7-4-8-23(24)30)28-22-15-18(11-14-20(22)29-25)26(31)17-5-2-1-3-6-17/h1-3,5-6,9-15,25,28-29H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEJFVNRCOYVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable diketone, under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is reacted with the dibenzo[b,e][1,4]diazepine core.

    Attachment of the phenylcarbonyl group: This step often involves acylation reactions, such as Friedel-Crafts acylation, where a benzoyl chloride derivative is used to introduce the phenylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study its interactions with various biological targets, such as enzymes and receptors.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological profile.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Dibenzodiazepinone derivatives are characterized by substituent variations at positions 3, 7, 10, and 11, which dictate their biological and physicochemical profiles. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Biological Activity/Properties Key Findings Reference
Target Compound 7-(Phenylcarbonyl), 11-(4-fluorophenyl) Not explicitly reported Hypothesized to combine metabolic stability (fluorine) and hydrophobic binding (benzoyl). -
FC2 7-Benzoyl, 11-(1H-indol-3-yl) Cytotoxic (IC50 ~10 μM), selective for cancer cells. Shows toxicity in cancer cells but not in normal fibroblasts (BJ cell line). Synergizes with TNF.
6c 11-(p-Chlorobenzoyl), 3,3-Dimethyl Structural confirmation via X-ray diffraction. Substituent effects: Chlorine enhances lipophilicity; dimethyl groups stabilize conformation.
Compound 93 11-(Triazole-methoxy-phenyl) BuChE inhibitor (IC50 = 0.2 µM), anti-amyloid activity. Demonstrates selectivity for BuChE over AChE and inhibits Aβ aggregation.
SPR 11-(4-Dimethylaminophenyl) Fluorescent receptor for oxalic acid. Detection limit: 7.56 × 10⁻⁷ M. Selective over nitroaromatic explosives.
4b 11-(Thiophen-2-yl) Activity not specified Synthesized via condensation; thiophene may alter electronic properties.
5l 11-(p-Nitrobenzoyl) Structural data Nitro group introduces strong electron-withdrawing effects.
353477-62-0 10-(4-Bromobenzoyl), 11-(3,4-Dimethoxyphenyl) Activity not specified Bromine and methoxy groups enhance steric bulk and polarity.

Research Implications and Hypotheses

While direct data for the target compound are lacking, structural comparisons suggest:

Enhanced Selectivity : The 4-fluorophenyl group may reduce off-target effects compared to nitro or chloro substituents.

Synergistic Potential: Combining fluorophenyl and benzoyl groups could mimic FC2’s cytotoxicity with improved pharmacokinetics.

Fluorescence Applications : Fluorine’s electron-withdrawing nature might enable fluorescence-based sensing if modified with electron-donating groups (cf. SPR compound) .

Actividad Biológica

The compound 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine family, which is notable for its diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15FN2OC_{15}H_{15}FN_{2}O and it features a complex structure comprising a hexahydro-dibenzo diazepine core with a fluorophenyl group and a phenylcarbonyl moiety. The unique arrangement of these functional groups contributes to its biological activity.

Structural Characteristics

Property Value
Molecular FormulaC15H15FN2O
IUPAC Name11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Molecular Weight270.29 g/mol
Melting PointNot specified

Pharmacological Profile

The compound has been studied for its potential effects in various biological systems. Key findings include:

  • CNS Activity : Preliminary studies suggest that this compound may interact with neurotransmitter receptors in the central nervous system (CNS), potentially influencing mood and anxiety disorders.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may be relevant in neuroprotection and reducing oxidative stress in neuronal cells.

The mechanism of action involves:

  • Receptor Interaction : The compound likely binds to specific receptors (e.g., GABA receptors) in the CNS, modulating neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways associated with neurodegenerative diseases.

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in significant anxiolytic effects. Behavioral tests showed reduced anxiety-like behavior in treated subjects compared to controls. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders.

Study 2: Antioxidant Activity

Research focused on the antioxidant capacity of related dibenzo diazepines indicated that this compound exhibits moderate antioxidant properties. Using the DPPH assay, it was found to scavenge free radicals effectively, suggesting its utility in preventing oxidative damage in cells.

Study 3: Binding Affinity Studies

In silico studies have predicted that this compound has a favorable binding affinity for various CNS targets. Molecular docking simulations indicated strong interactions with GABA_A receptors and Monoamine Oxidase B (MAO-B), both crucial for neurotransmitter regulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.